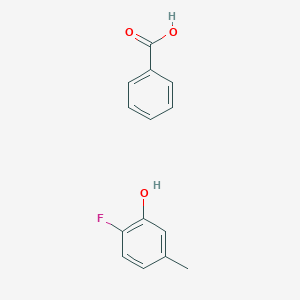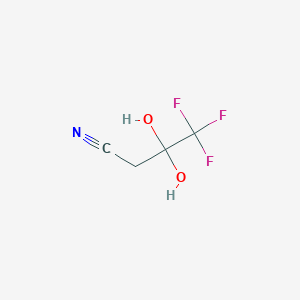
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile is an organic compound with the molecular formula C₄H₄F₃NO₂ It is characterized by the presence of trifluoromethyl and nitrile functional groups, along with two hydroxyl groups on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3,3-dihydroxybutanenitrile typically involves the reaction of trifluoroacetic acid derivatives with nitriles under controlled conditions. One common method involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor such as trifluoroacetic acid to yield 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves the reaction of this acid with thiochloride, followed by Friedel-Crafts acylation with toluene in the presence of aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sequence of reactions but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3,3-dihydroxybutanoic acid.
Reduction: 4,4,4-Trifluoro-3,3-dihydroxybutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3,3-dihydroxybutanenitrile involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-3-oxo-butanoic acid
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-2-butynoate
Uniqueness
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile is unique due to the presence of both trifluoromethyl and nitrile groups, along with two hydroxyl groups on the same carbon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
182924-35-2 |
|---|---|
Formule moléculaire |
C4H4F3NO2 |
Poids moléculaire |
155.08 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3,3-dihydroxybutanenitrile |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)3(9,10)1-2-8/h9-10H,1H2 |
Clé InChI |
OTAJYUVLNSGPIU-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
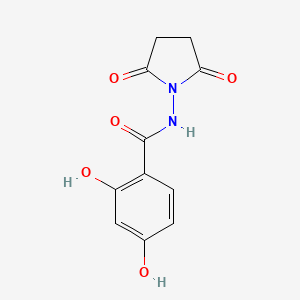
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
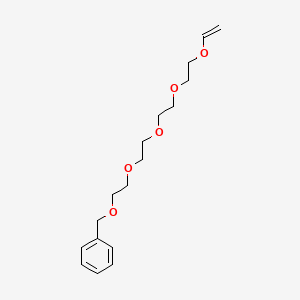
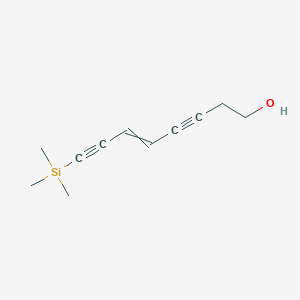
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
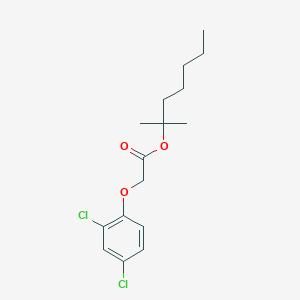
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
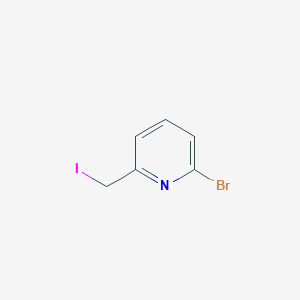
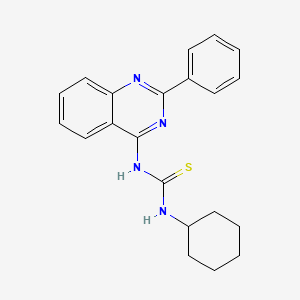


![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
